![molecular formula C11H18NO4P B14194185 Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate CAS No. 879885-74-2](/img/structure/B14194185.png)
Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [®-amino(4-hydroxyphenyl)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphonate group, which is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [®-amino(4-hydroxyphenyl)methyl]phosphonate typically involves the Kabachnik–Fields reaction. This reaction is a one-pot, three-component process that combines an aldehyde, an amine, and a phosphite under mild conditions. For instance, the reaction of 4-hydroxybenzaldehyde with diethyl phosphite and an appropriate amine in the presence of a catalyst such as nano copper oxide can yield the desired phosphonate .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [®-amino(4-hydroxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Diethyl [®-amino(4-hydroxyphenyl)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds.
Medicine: Research has explored its use in developing new pharmaceuticals, especially those targeting neurological disorders.
Industry: It is used as an antioxidant in polymers, providing thermal stability during processing.
Mecanismo De Acción
The mechanism of action of Diethyl [®-amino(4-hydroxyphenyl)methyl]phosphonate involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl methylphosphonate: Another organophosphorus compound used as a flame retardant and in the synthesis of nerve agents.
Diethyl 4-methylbenzylphosphonate: Used in similar applications but differs in its molecular structure and specific uses.
Uniqueness
Diethyl [®-amino(4-hydroxyphenyl)methyl]phosphonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a cholinesterase inhibitor sets it apart from other phosphonates, making it valuable in medicinal chemistry.
Propiedades
Número CAS |
879885-74-2 |
|---|---|
Fórmula molecular |
C11H18NO4P |
Peso molecular |
259.24 g/mol |
Nombre IUPAC |
4-[(R)-amino(diethoxyphosphoryl)methyl]phenol |
InChI |
InChI=1S/C11H18NO4P/c1-3-15-17(14,16-4-2)11(12)9-5-7-10(13)8-6-9/h5-8,11,13H,3-4,12H2,1-2H3/t11-/m1/s1 |
Clave InChI |
MIBRBARXNYJCNQ-LLVKDONJSA-N |
SMILES isomérico |
CCOP(=O)([C@H](C1=CC=C(C=C1)O)N)OCC |
SMILES canónico |
CCOP(=O)(C(C1=CC=C(C=C1)O)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


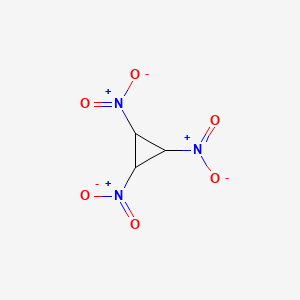
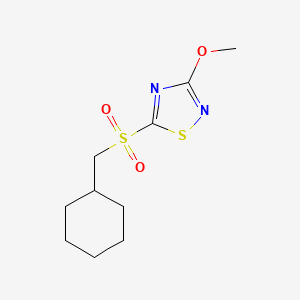
![{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14194118.png)
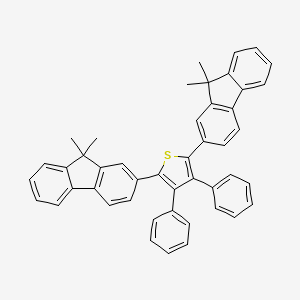
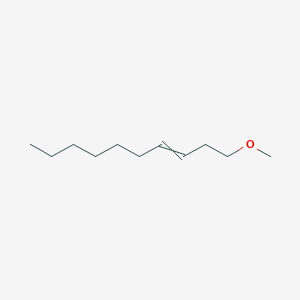
![6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol](/img/structure/B14194131.png)
![1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14194139.png)

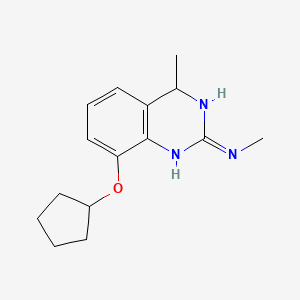
![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
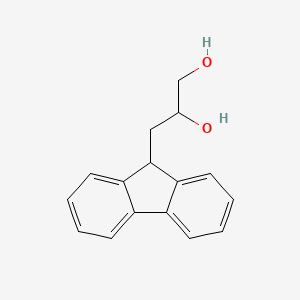
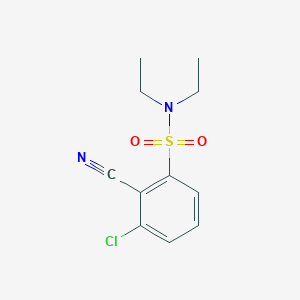
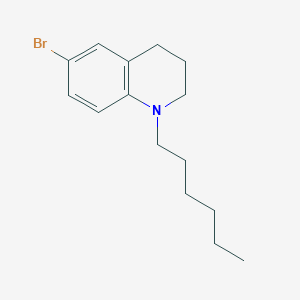
![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)
